molecular formula C15H21FN2O4S B15232362 3-Fluoro-N-(3-methoxypropyl)-5-(4-oxopiperidin-1-YL)benzenesulfonamide

3-Fluoro-N-(3-methoxypropyl)-5-(4-oxopiperidin-1-YL)benzenesulfonamide

Cat. No.: B15232362
M. Wt: 344.4 g/mol
InChI Key: HIXIGFJNRMSOEW-UHFFFAOYSA-N
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Description

3-Fluoro-N-(3-methoxypropyl)-5-(4-oxopiperidin-1-YL)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of fluorine, methoxy, and piperidinyl groups in the structure suggests potential biological activity and utility in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-(3-methoxypropyl)-5-(4-oxopiperidin-1-YL)benzenesulfonamide typically involves multiple steps:

    Formation of the benzenesulfonamide core: This can be achieved by reacting a suitable benzene derivative with sulfonyl chloride under basic conditions.

    Introduction of the fluorine atom: This step may involve electrophilic fluorination using reagents like Selectfluor.

    Attachment of the methoxypropyl group: This can be done through nucleophilic substitution reactions.

    Incorporation of the piperidinyl group: This step might involve amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxypropyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.

    Substitution: The fluorine atom and methoxy group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC or KMnO4.

    Reduction: Reagents like LiAlH4 or NaBH4.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving sulfonamides.

    Medicine: Potential use as an antibacterial or antiviral agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antibacterial properties.

    Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim as an antibiotic.

    Fluorobenzenesulfonamide: A fluorinated sulfonamide with potential biological activity.

Uniqueness

3-Fluoro-N-(3-methoxypropyl)-5-(4-oxopiperidin-1-YL)benzenesulfonamide is unique due to the combination of fluorine, methoxy, and piperidinyl groups, which may confer distinct biological properties and enhance its efficacy as a therapeutic agent.

Properties

Molecular Formula

C15H21FN2O4S

Molecular Weight

344.4 g/mol

IUPAC Name

3-fluoro-N-(3-methoxypropyl)-5-(4-oxopiperidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C15H21FN2O4S/c1-22-8-2-5-17-23(20,21)15-10-12(16)9-13(11-15)18-6-3-14(19)4-7-18/h9-11,17H,2-8H2,1H3

InChI Key

HIXIGFJNRMSOEW-UHFFFAOYSA-N

Canonical SMILES

COCCCNS(=O)(=O)C1=CC(=CC(=C1)F)N2CCC(=O)CC2

Origin of Product

United States

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